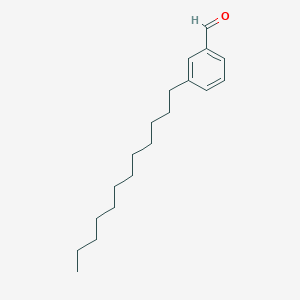
3-Dodecylbenzaldehyde
Vue d'ensemble
Description
3-Dodecylbenzaldehyde is an organic compound with the molecular formula C19H30O and a molecular weight of 274.45 g/mol. It is a white to light yellow solid or clear liquid with a distinctive odor. This compound is primarily used in chemical research and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Dodecylbenzaldehyde can be synthesized through various methods, including the oxidation of 3-dodecylbenzyl alcohol using oxidizing agents such as chromyl chloride or manganese dioxide. Another method involves the Friedel-Crafts acylation of dodecylbenzene with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dodecylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride, bromine, or other halogenating agents.
Major Products Formed:
Oxidation: Dodecylbenzoic acid.
Reduction: 3-Dodecylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Dodecylbenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its applications extend to the development of new drugs, pesticides, and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Dodecylbenzaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The exact molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Dodecylbenzaldehyde
2-Dodecylbenzaldehyde
Benzaldehyde
Dodecylbenzoic acid
Dodecylbenzyl alcohol
Propriétés
IUPAC Name |
3-dodecylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKTLFANQRCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


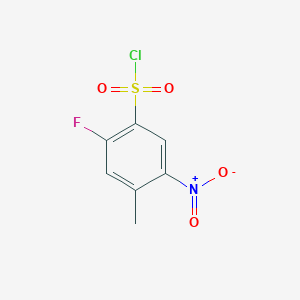
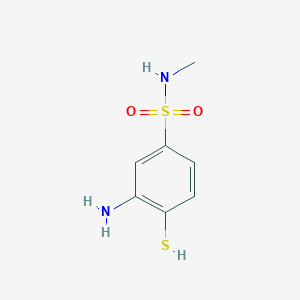

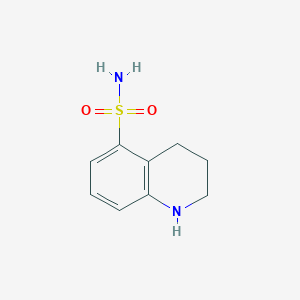
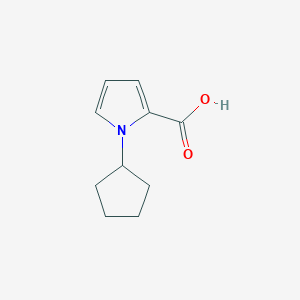
amine](/img/structure/B1518017.png)
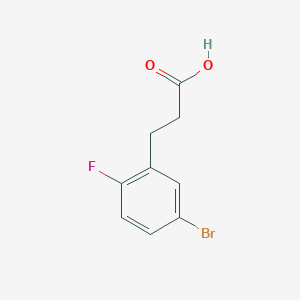
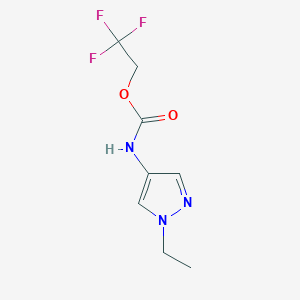
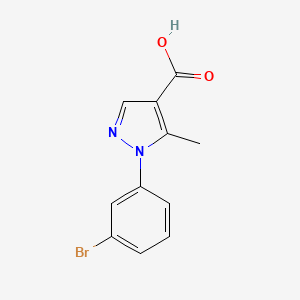
![2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1518023.png)
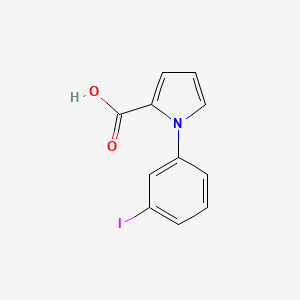
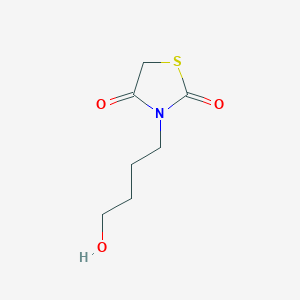
![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)
![2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1518031.png)
